2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole moiety to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The thiadiazole moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)-3-phenylpyridine: Another benzofuran derivative with different substituents.
5-(2-aminopropyl)-2,3-dihydrobenzofuran: A benzofuran-based drug with different biological activities
Uniqueness
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13N3O2S2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-3-4-10-9(7-19-11(10)5-8)6-12(18)15-13-16-17-14(20-2)21-13/h3-5,7H,6H2,1-2H3,(H,15,16,18) |
InChI Key |
WISLCFAFPDOQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
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